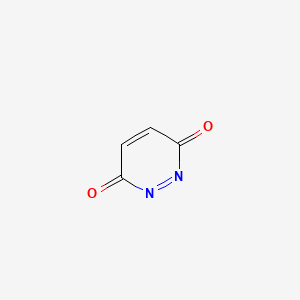

3,6-pyridazinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514988 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42413-70-7 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties and Structure of 3,6-Pyridazinedione

Abstract

3,6-Pyridazinedione, a pivotal heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. This guide provides a comprehensive examination of its fundamental physicochemical properties, structural characteristics, and reactivity. We delve into the critical aspect of its tautomerism, offering a detailed analysis of the equilibrium that dictates its chemical behavior. Furthermore, this document outlines a standardized synthetic protocol, details its spectroscopic signature, and explores its burgeoning applications in drug development, including its role as a versatile pharmacophore and a tool in bioorthogonal chemistry. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and broader application of this important molecule.

Introduction

The pyridazine ring is a unique heterocyclic motif characterized by two adjacent nitrogen atoms, which imparts distinct physicochemical properties such as weak basicity and a high dipole moment.[1] Among its derivatives, this compound (also known as maleic hydrazide in its tautomeric form) stands out due to its versatile chemical nature and biological significance.[2] Historically, derivatives of this compound have been utilized as intermediates in the synthesis of agrochemicals.[2] However, recent advancements have highlighted its potential in more sophisticated applications, particularly in the realm of drug discovery and chemical biology.[2][3] Its structure, featuring a combination of a hydrazine moiety, a carbon-carbon double bond, and two carbonyl groups, provides multiple reaction sites, making it a valuable building block for complex molecular architectures.[2] The therapeutic potential of pyridazine-containing compounds is underscored by the existence of approved drugs and numerous candidates in clinical trials targeting a range of diseases, including cancer.[4][5] This guide aims to provide an in-depth technical overview of the core properties and structure of this compound, offering insights into its behavior and utility in a scientific context.

Molecular Structure and Tautomerism

The chemical identity and reactivity of this compound are profoundly influenced by its tautomeric nature. It primarily exists in a dynamic equilibrium between the diketo form (this compound) and the enol-keto form (6-hydroxypyridazin-3(2H)-one), with the latter often being referred to as maleic hydrazide.[6] Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the energetics of this conversion.[7]

Computational analyses have shown that the tautomeric and rotameric transformations are complex, with several possible isomers.[2] While a direct proton transfer has a high activation energy, a dimer-assisted double hydrogen transfer presents a much more feasible pathway.[7] In aqueous solutions, zwitterionic tautomers can also be stable.[2] The predominance of one tautomer over another can be influenced by factors such as the solvent and the presence of substituents.[8][9] This tautomeric equilibrium is not merely a structural curiosity; it is fundamental to the molecule's reactivity, influencing its participation in reactions like Diels-Alder cycloadditions and its function as a nucleophile.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₂N₂O₂ | [10][11] |

| Molecular Weight | 110.07 g/mol | [10][11] |

| CAS Number | 42413-70-7 | [11][12] |

| Topological Polar Surface Area (TPSA) | 58.86 Ų | [12] |

| logP | 0.0616 | [12] |

| Hydrogen Bond Donors | 0 | [12] |

| Hydrogen Bond Acceptors | 2 | [12] |

| pKa | Data for the parent pyridazine suggests weak basicity. Specific pKa values for this compound can be complex due to tautomerism. | [13] |

Note: Some properties, like the number of hydrogen bond donors, are calculated for the diketo form and may differ for the enol tautomer.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons on the C4 and C5 positions. The chemical shift of these protons can be influenced by the solvent and the tautomeric form present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons and the sp² hybridized carbons of the double bond. Complete assignment of ¹H and ¹³C NMR spectra for substituted pyridazinones has been achieved using 2D NMR techniques like COSY, HSQC, and HMBC.[14]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbonyl groups. The exact position of these bands can provide insights into the electronic environment and hydrogen bonding interactions.

Synthesis and Reactivity

General Synthesis

The most common and straightforward synthesis of this compound involves the condensation reaction between a maleic anhydride derivative and a hydrazine.[2] This method is often carried out under acidic conditions at reflux.[2] An improved method utilizes the reaction of maleic acid or maleic anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium, which offers better yields and a higher purity product.[15]

Experimental Protocol: Synthesis from Maleic Anhydride and Dihydrazine Sulfate

This protocol is adapted from a patented method demonstrating a high-yield synthesis in an aqueous medium.[15]

-

Preparation of Reactant Solution: Dissolve technical grade dihydrazine sulfate (e.g., 810 g, 5.0 mols) in warm water (e.g., 3 liters).

-

Addition of Maleic Anhydride: While vigorously stirring the dihydrazine sulfate solution, rapidly add maleic anhydride (e.g., 980 g, 10.0 mols).[15]

-

Reaction: Heat the resulting mixture to a temperature between 75°C and 110°C to facilitate the reaction.[15]

-

Precipitation and Isolation: Cool the reaction mixture. The this compound product will precipitate out of the solution.[15]

-

Purification: Separate the precipitated product from the cooled mixture by filtration. The resulting product is typically of high purity.[15]

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.

-

As a Pharmacophore: The pyridazine ring's unique electronic properties, including its dual hydrogen-bonding capacity, make it an attractive component in drug design.[1] Substituted pyridazines have been investigated as a novel class of anticancer agents, with some compounds showing potent activity against cyclin-dependent kinase 2 (CDK2).[4] These compounds have demonstrated the ability to induce apoptosis and alter the cell cycle in cancer cell lines.[4]

-

In Bioorthogonal Chemistry: The reactivity of the carbon-carbon double bond in the pyridazinedione ring makes it a suitable Michael acceptor. This property has been exploited for the reversible and tunable covalent modification of cysteine residues in peptides and proteins.[3] This application is significant for developing novel therapeutic strategies, activity-based protein profiling, and creating responsive biomaterials like hydrogels.[3]

-

In Diels-Alder Reactions: 3,6-Pyridazinediones can participate as dienophiles in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[2] This reactivity has been leveraged to synthesize compounds with significant cytotoxic activity against a broad panel of cancer cell lines.[2]

Conclusion

This compound is a molecule of considerable scientific interest, characterized by its rich chemistry stemming from its unique structure and tautomeric nature. Its accessible synthesis and versatile reactivity make it a valuable platform for developing novel therapeutics and advanced materials. The continued exploration of this scaffold is poised to unlock new opportunities in drug discovery, chemical biology, and beyond, solidifying its importance in the scientific community.

References

-

Feuer, H., & Asarkof, H. (1957). The Chemistry of Cyclic Hydrazides. VI. Preparation of 1-(3',1'H,6'-Pyridazinone)-3,6-pyridazinedione. Journal of the American Chemical Society, 79(21), 5753–5755. Available at: [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- Schoene, D. L. (1951). U.S. Patent No. 2,575,954. Washington, DC: U.S. Patent and Trademark Office.

-

Chudasama, V., & Smith, M. E. B. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research, 40(1), 1–9. Available at: [Link]

-

Richards, D. A., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(43), 12061–12071. Available at: [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available at: [Link]

-

Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society (Resumed), 3017. Available at: [Link]

-

PubChem. (n.d.). This compound, tetrahydro-4-phenyl-, 3-hydrazone. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Pyridazine-3,6-dione. Retrieved January 7, 2026, from [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. Available at: [Link]

-

Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. Available at: [Link]

- Li, J., et al. (2015). CN Patent No. 104478810A.

-

Taylor, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(10), 1137–1162. Available at: [Link]

-

Emami, S., & Gholam-hosseini-Alas, S. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 74–80. Available at: [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114–119. Available at: [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114–119. Available at: [Link]

-

ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Retrieved January 7, 2026, from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones [pubmed.ncbi.nlm.nih.gov]

- 15. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]

The Synthesis of Maleic Hydrazide: A Technical Guide for Chemical Professionals

Introduction: The Significance of a Versatile Growth Regulator

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a synthetic organic compound of significant importance in both agriculture and as a chemical intermediate. Its primary application lies in its function as a plant growth regulator, where it effectively inhibits cell division, thereby controlling the sprouting of stored crops like potatoes and onions, and managing the growth of turf and tobacco suckers.[1] Beyond its agricultural uses, maleic hydrazide serves as a valuable building block in the synthesis of various other chemical entities. This guide provides an in-depth technical exploration of the core chemical synthesis pathways for maleic hydrazide, with a focus on the underlying reaction mechanisms, experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.

Primary Industrial Synthesis: The Reaction of Maleic Anhydride and Hydrazine Hydrate

The predominant and most economically viable industrial method for the synthesis of maleic hydrazide involves the reaction of maleic anhydride with hydrazine hydrate.[1][2] This pathway is favored due to the ready availability of the starting materials and generally high reaction yields. The overall transformation is a condensation reaction that results in the formation of the stable six-membered heterocyclic ring of maleic hydrazide.

Reaction Mechanism and Causality

The synthesis proceeds through a two-step mechanism. The initial step is a rapid, exothermic nucleophilic acyl substitution, followed by a slower, intramolecular cyclization with the elimination of water.

-

Formation of Maleic Monohydrazide Intermediate: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a crucial intermediate, maleic monohydrazide.[3][4] The choice of solvent can influence the rate of this initial reaction, with polar solvents capable of stabilizing the charged transition state.

-

Intramolecular Cyclization and Dehydration: The second step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety on the remaining carboxylic acid group of the maleic monohydrazide intermediate. This is followed by the elimination of a water molecule to form the stable 1,2-dihydropyridazine-3,6-dione ring of maleic hydrazide. This cyclization step is often the rate-determining step and is typically accelerated by heating. The removal of water from the reaction mixture can also drive the equilibrium towards the formation of the final product.

Visualizing the Primary Synthesis Pathway

Caption: Primary synthesis pathway of maleic hydrazide.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on common practices described in the literature. Optimization of specific parameters may be necessary depending on the scale and desired purity of the final product.

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add maleic anhydride and an appropriate organic solvent (e.g., ethanol, methanol, or an aqueous medium).[5]

-

Reagent Addition: While stirring, slowly add hydrazine hydrate to the solution. The reaction is exothermic, and the temperature should be controlled, typically below 30°C, during the initial addition.[5]

-

Catalysis (Optional but Recommended): An acid catalyst, such as sulfuric acid, can be added to facilitate the reaction.[5][6] Some patented processes also utilize metal catalysts like a ZnCl2/CuCl2 composite to improve reaction rate and yield.[7]

-

Heating and Reflux: After the initial exothermic reaction subsides, the mixture is heated to reflux (typically 80-120°C) for a period of 1 to 10 hours, depending on the solvent and catalyst used.[6] During this time, the intramolecular cyclization and dehydration occur.

-

Product Isolation: Upon completion of the reaction, the mixture is cooled. The solid maleic hydrazide product will precipitate out of the solution.

-

Purification: The crude product is collected by filtration and washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and soluble impurities.[5] Further purification can be achieved through recrystallization from water or an appropriate organic solvent.[5]

-

Drying: The purified maleic hydrazide is then dried to a constant weight.

Alternative Synthesis Pathway: The Reaction of Maleic Acid with Hydrazine Sulfate

An alternative, though less common, industrial synthesis route for maleic hydrazide involves the reaction of maleic acid with a hydrazine salt of a strong inorganic acid, such as hydrazine sulfate.[1][2] This method avoids the use of the more volatile and potentially hazardous hydrazine hydrate.

Reaction Mechanism and Rationale

The mechanism is analogous to the primary pathway, with the key difference being the in-situ formation of the hydrazinium ion.

-

Acid-Base Reaction: In an acidic medium, hydrazine sulfate provides the hydrazine moiety for the reaction.

-

Nucleophilic Attack and Cyclization: The reaction proceeds with the nucleophilic attack of hydrazine on the carboxylic acid groups of maleic acid, followed by intramolecular cyclization and dehydration to form the maleic hydrazide ring. The acidic conditions of the reaction mixture facilitate the dehydration step.

Visualizing the Alternative Synthesis Pathway

Caption: Alternative synthesis pathway of maleic hydrazide.

Experimental Protocol: A Step-by-Step Guide

-

Reaction Setup: In a suitable reactor, maleic acid is dissolved in water or a dilute acid solution.

-

Reagent Addition: Hydrazine sulfate is added to the solution.

-

Heating: The mixture is heated to a temperature typically in the range of 90-100°C for several hours to drive the reaction to completion.

-

Neutralization and Isolation: After cooling, the reaction mixture is neutralized with an inorganic base, such as sodium hydroxide or sodium carbonate, to a pH of approximately 6.5.[6] This causes the maleic hydrazide to precipitate.

-

Purification and Drying: The precipitated product is collected by filtration, washed with water, and dried.

Comparative Analysis of Synthesis Pathways

| Parameter | Maleic Anhydride + Hydrazine Hydrate | Maleic Acid + Hydrazine Sulfate |

| Starting Materials | Maleic anhydride, hydrazine hydrate | Maleic acid, hydrazine sulfate |

| Reaction Conditions | Typically lower initial temperature control required due to exothermicity; often uses organic solvents or aqueous medium with optional catalyst. | Requires heating for an extended period; typically conducted in an aqueous acidic medium. |

| Yield | Generally high, can exceed 90% with optimized conditions and catalysts.[5] | Yields are also good, often in the range of 75-89%.[6] |

| By-products | Primarily water. Potential for side reactions if temperature is not controlled. | Water and the corresponding inorganic salt (e.g., sodium sulfate after neutralization). |

| Handling and Safety | Hydrazine hydrate is volatile and highly toxic.[6] Maleic anhydride is corrosive. | Hydrazine sulfate is a solid and less volatile, but still toxic. Maleic acid is a skin and eye irritant. |

| Cost-Effectiveness | Generally considered more cost-effective for large-scale industrial production. | May be slightly more expensive due to the cost of hydrazine sulfate. |

Purification, By-products, and Quality Control

The purity of the final maleic hydrazide product is crucial for its intended applications, especially in agriculture where residual hydrazine, a known toxin, is strictly regulated.[6]

Common Impurities and By-products

-

Unreacted Starting Materials: Residual maleic anhydride, maleic acid, or hydrazine can remain in the crude product.

-

Side Reaction Products: At elevated temperatures or with improper stoichiometry, side reactions can occur. For instance, the reaction of one mole of hydrazine with two moles of maleic anhydride can lead to the formation of 1,2-dimaleic acid hydrazine.[3][4]

Purification Strategies

-

Recrystallization: This is the most common method for purifying crude maleic hydrazide. Water is a good solvent for recrystallization, as maleic hydrazide's solubility increases significantly with temperature. Organic solvents can also be employed.[5]

-

Washing: Washing the filtered crude product with cold water or a suitable solvent helps to remove soluble impurities.

-

Vacuum Distillation: For certain industrial processes, vacuum distillation can be used to purify the product, although this is less common than recrystallization.

Analytical Quality Control

The purity of maleic hydrazide and the level of hydrazine impurity are typically determined using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying the maleic hydrazide content.

-

Gas Chromatography (GC): GC is often used to determine the concentration of residual hydrazine.

Conclusion: A Well-Established Synthesis with Room for Innovation

The synthesis of maleic hydrazide is a well-established industrial process, with the reaction of maleic anhydride and hydrazine hydrate being the dominant pathway due to its efficiency and cost-effectiveness. The alternative route using maleic acid and hydrazine sulfate offers a viable, albeit less common, alternative with certain handling advantages. For researchers and professionals in the field, a thorough understanding of the reaction mechanisms, the influence of process parameters, and effective purification strategies is paramount to producing a high-quality product that meets stringent regulatory standards. Future innovations in this field may focus on the development of more environmentally benign catalysts and solvent systems to further enhance the sustainability of maleic hydrazide production.

References

-

Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792. [Link]

- Google Patents. (2016).

-

Patsnap. (n.d.). Preparation method of maleic hydrazide. Eureka. [Link]

- Google Patents. (2016). Maleic hydrazide synthetic process. CN105924401A.

-

ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate. [Link]

-

Docslib. (n.d.). The Reactions of Maleic Anhydride with Hydrazine Hydrate. [Link]

-

VTechWorks. (1957). Process design for the production of maleic acid hydrazide for weed control. [Link]

- Google Patents. (2011). Method for preparing maleic hydrazide. CN102108063A.

-

DrugFuture. (n.d.). Maleic Hydrazide. [Link]

-

PubChem. (n.d.). Maleic Hydrazide. [Link]

-

ElectronicsAndBooks. (n.d.). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. [Link]

-

Food and Agriculture Organization of the United Nations. (2004). FAO Specifications and Evaluations for Agricultural Pesticides: MALEIC HYDRAZIDE. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide. [Link]

-

ResearchGate. (2014). Failure of Maleic Hydrazide to Act as a Sulfhydryl or Carbonyl Reagent. [Link]

-

Koyon. (2025). What are the reaction kinetics of maleic anhydride reactions?. [Link]

-

Knowledge. (2024). Kinetics, Maleic Anhydride and its Applications. [Link]

Sources

- 1. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maleic Hydrazide [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]

- 6. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 7. Preparation method of maleic hydrazide - Eureka | Patsnap [eureka.patsnap.com]

The 3,6-Pyridazinedione Scaffold: A Technical Guide to the Discovery and Evolution of its Biological Activity

Foreword: From Plant Growth to Precision Medicine

In the vast landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their remarkable versatility and enduring relevance. The 3,6-pyridazinedione core is a premier example of such a "privileged scaffold." Its journey from an incidental discovery in agricultural science to a cornerstone in the development of targeted therapeutics for cancer and cardiovascular disease is a compelling narrative of scientific inquiry, synthetic innovation, and mechanistic elucidation. This guide provides an in-depth exploration of this journey, designed for researchers, scientists, and drug development professionals. We will dissect the key discoveries, explain the causality behind experimental choices, and provide the technical foundation necessary to appreciate and extend the legacy of this remarkable heterocycle.

Part 1: The Genesis of Bioactivity - An Agricultural Discovery

The story of this compound's biological significance begins not in a pharmacy, but in a greenhouse. The parent compound, 1,2-dihydropyridazine-3,6-dione, is more commonly known as maleic hydrazide. Its profound effects on plant physiology were first reported in a seminal 1949 paper in Science by Schoene and Hoffman[1][2]. They demonstrated that this simple molecule could act as a potent plant growth regulator, capable of producing a temporary but pronounced inhibitory effect on plant growth by preventing cell division[1][3].

This discovery was pivotal. It established that a simple, six-membered heterocyclic compound containing a hydrazine moiety could interact specifically with biological machinery to elicit a powerful physiological response. While initially applied to control sprouting in stored crops like potatoes and onions, this finding implicitly posed a question to the broader scientific community: if this scaffold can regulate cell division in plants, what might its derivatives do in other biological systems?[3][4]. This question set the stage for the scaffold's entry into medicinal chemistry.

Part 2: A Scaffold for the Heart - The Discovery of Cardiovascular & Anti-inflammatory Activity

Inspired by the success of early nitrogen-containing heterocyclic drugs, researchers began to explore derivatives of the pyridazinone core for therapeutic applications. One of the earliest and most impactful areas of discovery was in cardiovascular medicine.

Causality of Discovery: Targeting Vasodilation and Inflammation

The initial foray into cardiovascular applications was driven by the search for novel vasodilators to treat hypertension. Early investigations were influenced by existing drugs like hydralazine, leading to the synthesis of numerous pyridazinone derivatives throughout the 1970s and 80s[5]. A significant breakthrough came with the discovery that these compounds could inhibit phosphodiesterases (PDEs), a superfamily of enzymes responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[6].

By inhibiting PDEs (specifically PDE3 and PDE5), pyridazinone derivatives could increase intracellular levels of cAMP and cGMP. This elevation triggers downstream signaling cascades that result in smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure. The same mechanism, particularly the inhibition of PDE4, was found to suppress the release of inflammatory cytokines, revealing the scaffold's potent anti-inflammatory properties[7][8]. This dual activity made the pyridazinone core a highly attractive target for drug development.

Mechanism of Action: PDE Inhibition Pathway

The inhibition of phosphodiesterases by this compound derivatives prevents the hydrolysis of cyclic nucleotides (cAMP/cGMP), leading to their accumulation. In vascular smooth muscle cells, increased cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium levels and resulting in vasodilation. In immune cells, elevated cAMP levels activate protein kinase A (PKA), which can inhibit the activation of pro-inflammatory transcription factors like NF-κB.

Caption: PDE5 inhibition by a pyridazinedione derivative.

Data Summary: Representative Pyridazinone-based PDE Inhibitors

The table below summarizes the activity of selected 2-phenyl-3,6-pyridazinedione derivatives as PDE5 inhibitors, demonstrating the scaffold's potential.

| Compound ID | Structure (Key Feature) | Target | IC50 (nM) | Reference |

| Sildenafil | (Reference Drug) | PDE5 | 16 | [6] |

| Compound 28 | 2-phenyl-3,6-pyridazinedione with electron-withdrawing group | PDE5 | 22 | [6] |

| Compound 23a | Pyrazolo[3,4-d]pyridazinone | PDE5 | 10 | [6] |

Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol provides a self-validating system for screening novel pyridazinedione derivatives against PDE5.

Objective: To determine the IC50 value of a test compound against human recombinant PDE5A1.

Materials:

-

Human recombinant PDE5A1 enzyme

-

cGMP (substrate)

-

Snake venom nucleotidase (converts GMP to guanosine and phosphate)

-

Ammonium molybdate/malachite green reagent (for phosphate detection)

-

Test compounds (dissolved in DMSO)

-

Sildenafil (positive control)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

96-well microplates

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds and Sildenafil in DMSO. A typical starting concentration is 100 µM.

-

Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution (or DMSO for control), and 25 µL of diluted PDE5A1 enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiation: Add 25 µL of cGMP substrate to each well to start the reaction. The final concentration of cGMP should be below its Km value for the enzyme to ensure competitive inhibition is detectable.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Termination & Conversion: Stop the reaction by adding 50 µL of snake venom nucleotidase. This also initiates the conversion of the GMP product to guanosine and inorganic phosphate. Incubate for a further 10 minutes.

-

Detection: Add 100 µL of the ammonium molybdate/malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate produced.

-

Data Acquisition: After a 20-minute color development period, measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 3: Targeting Uncontrolled Growth - The Emergence of Anticancer Activity

The discovery that maleic hydrazide inhibits cell division in plants provided a compelling rationale for investigating pyridazinone derivatives as anticancer agents. This line of inquiry has proven exceptionally fruitful, establishing the scaffold as a versatile platform for targeting various hallmarks of cancer.

Causality of Discovery: From Broad Cytotoxicity to Targeted Inhibition

Early studies focused on the general cytotoxic effects of novel pyridazinone compounds against various cancer cell lines. As the understanding of cancer biology deepened, research shifted towards a more rational, target-based approach. Scientists began to modify the 3,6-disubstituted pyridazine core to specifically inhibit key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[9][10]. This strategic evolution from broad screening to targeted design has yielded compounds with submicromolar potency and improved selectivity for cancer cells over normal cells[1][11].

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

One of the most successful strategies has been the targeting of CDK2, a key regulator of the G1/S phase transition in the cell cycle. Overexpression of CDK2 is common in many cancers, making it a prime therapeutic target. Pyridazinone derivatives have been designed to act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This inhibition leads to cell cycle arrest and, ultimately, apoptosis.

Caption: Pyridazinone derivative inhibiting CDK2 to induce G1/S cell cycle arrest.

Data Summary: Representative Anticancer Pyridazinone Derivatives

The following table highlights the potent and selective activity of recently developed 3,6-disubstituted pyridazine derivatives targeting CDK2.

| Compound ID | Target | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 11m | CDK2 | T-47D (Breast) | 0.43 | [1][10] |

| 11m | CDK2 | MDA-MB-231 (Breast) | 0.99 | [1][10] |

| 11l | CDK2 | T-47D (Breast) | 1.57 | [10] |

| 11l | CDK2 | MDA-MB-231 (Breast) | 1.30 | [10] |

| 17a | VEGFR-2 | NCI-60 Panel | (Potent GI%) | [10][11] |

Experimental Protocol: General Synthesis and In Vitro Anticancer Screening Workflow

This section outlines a validated workflow for the synthesis and evaluation of novel pyridazinone-based anticancer agents.

Caption: Workflow for discovery of anticancer pyridazinone derivatives.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To evaluate the in vitro growth inhibitory effect of test compounds on human cancer cell lines.

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the cell mass.

Methodology:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage growth inhibition (GI%) and determine the GI50 (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Part 4: Broadening the Spectrum - Antimicrobial and Agricultural Applications

Beyond cardiovascular and anticancer research, the this compound scaffold has demonstrated significant utility as a source of antimicrobial and agrochemical agents, bringing its discovery journey full circle.

-

Antimicrobial Activity: Numerous derivatives have been synthesized and found to possess potent activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans.[3][12][13]. The mechanism often involves the inhibition of essential bacterial enzymes. Some compounds have even been designed as dual-function agents, exhibiting both anticancer and antimicrobial properties, a crucial advantage for treating immunocompromised cancer patients[11].

-

Agricultural Activity: The initial discovery of maleic hydrazide as a plant growth regulator has led to the development of other pyridazinone derivatives as herbicides[14]. These compounds often work by inhibiting key plant-specific enzymes, such as phytoene desaturase, which is crucial for carotenoid biosynthesis.

Conclusion and Future Horizons

The journey of the this compound scaffold from a simple plant growth inhibitor to a versatile platform for targeted human therapeutics is a testament to the power of scaffold-based drug discovery. Its structural simplicity, synthetic tractability, and ability to interact with a wide array of biological targets have solidified its status as a privileged structure in medicinal chemistry.

Future research will likely focus on refining the selectivity of pyridazinone derivatives to minimize off-target effects, exploring novel therapeutic areas such as neurodegenerative diseases, and developing next-generation dual-target or multi-target agents. The continued application of rational design, guided by structural biology and computational modeling, ensures that the therapeutic journey of the pyridazinone nucleus is far from over.

References

-

Abd-Rabo, M. M., et al. (2024). Design, synthesis, and biological evaluation of some new 2-phenyl-3,6-pyridazinedione derivatives as PDE-5 inhibitors. Bioorganic Chemistry, 145, 107213. Available at: [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. Available at: [Link]

-

Fouad, M. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

El-Nagar, M. K. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]

-

El Malah, T., et al. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Current Organic Chemistry, 22(23), 2300-2307. Available at: [Link]

-

Wikipedia. (n.d.). Maleic hydrazide. Retrieved from [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-29. Available at: [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

-

Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. Available at: [Link]

-

Zukel, J. W. (1950). Use of maleic hydrazide as a plant growth inhibitor. Agric. Chem., 5(5), 35-36. Available at: [Link]

-

Schoene, D. L., & Hoffmann, O. L. (1949). Maleic Hydrazide, a Unique Growth Regulant. Science, 109(2841), 588–590. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of pyridazinones. Retrieved from [Link]

-

Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry. Available at: [Link]

-

Jakhmola, V., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 10(01), 2231-6876. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7246. Available at: [Link]

-

Siddiqui, A. A., et al. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283-2290. Available at: [Link]

-

Schenker, E., & Salzmann, R. (1979). [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)]. Arzneimittelforschung, 29(12), 1835-1843. Available at: [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

Sources

- 1. "EFFECTS OF MALEIC HYDRAZIDE ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]

- 2. Maleic Hydrazide, a Unique Growth Regulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. iajpr.com [iajpr.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarpublication.com [sarpublication.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. The therapeutic journey of pyridazinone [ouci.dntb.gov.ua]

- 14. [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)] [pubmed.ncbi.nlm.nih.gov]

Synthesis and Screening of Novel 3,6-Pyridazinedione Derivatives: A Technical Guide for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 3,6-pyridazinedione scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and a planar ring system, make it an attractive starting point for the design of novel therapeutics. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing established and modern synthetic protocols, the rationale behind experimental choices, and a framework for subsequent biological screening to identify promising lead compounds.

Introduction: The Therapeutic Potential of the Pyridazinedione Core

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with a 2014 study estimating that 59% of FDA-approved drugs contain such a ring system. Among these, the pyridazinedione structure is of significant interest. The parent compound, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), is a well-known plant growth regulator, but its derivatives have found extensive applications in drug discovery.[1][2][3] The versatility of the pyridazinedione scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The therapeutic relevance of this class is broad and well-documented. Various derivatives have been developed as:

-

Phosphodiesterase (PDE) Inhibitors: Key for treating inflammatory conditions like asthma.[4][5]

-

Anti-inflammatory Agents: Primarily through the inhibition of cyclooxygenase-2 (COX-2).[6]

-

Anticancer Agents: Targeting pathways like JNK1 or cyclin-dependent kinase 2 (CDK2).[7][8]

-

Acetylcholinesterase (AChE) Inhibitors: For potential treatment of neurodegenerative diseases.[9]

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). [10]

This guide focuses on the practical synthesis and subsequent evaluation of novel derivatives, providing researchers with the foundational knowledge to explore this promising chemical space.

Core Synthetic Strategies for this compound Analogs

The construction of the pyridazinedione ring is most classically achieved through the condensation of a dicarbonyl compound with a hydrazine derivative. This approach is highly modular and remains the workhorse for generating diverse libraries of these compounds.

The Cornerstone Reaction: Maleic Anhydride and Hydrazine Condensation

The most direct and widely used method for synthesizing the this compound core involves the reaction of maleic anhydride or its derivatives with hydrazine or substituted hydrazines.[2][11][12] This reaction is robust, often high-yielding, and allows for diversity at the N-1 and N-2 positions by selecting the appropriate hydrazine starting material.

The causality of this reaction is a two-step process:

-

Acylation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form a maleic acid hydrazide intermediate.

-

Cyclization/Dehydration: Under heating, the terminal carboxylic acid and the remaining hydrazide nitrogen undergo an intramolecular condensation, eliminating a molecule of water to form the stable six-membered pyridazinedione ring.

Caption: General workflow for pyridazinedione synthesis.

This straightforward synthesis allows for the creation of diverse derivatives by varying the substituents on both the maleic anhydride and the hydrazine starting materials.[11]

Novel and One-Pot Synthetic Methodologies

While the classical approach is effective, recent advancements have focused on improving efficiency and expanding the accessible chemical space. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are particularly valuable as they reduce waste and save time.

A notable example involves a one-pot synthesis starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate.[13] This protocol involves two sequential steps to generate 3,6-disubstituted pyridazines in satisfactory yields. Another innovative approach utilizes singlet oxygen [4+2] cycloaddition to a furyl aglycone, followed by reduction and hydrazine cyclization, to produce novel pyridazine C-nucleosides under mild, one-pot conditions.[14] These methods provide access to unique substitution patterns that are not readily achievable through the classical anhydride route.

Experimental Protocols & Methodologies

A self-validating protocol is one where the steps are clear, logical, and lead to a reproducible outcome. The following protocols are based on established literature procedures and highlight the reasoning behind key steps.

Protocol 1: Synthesis of 6-Aryl-3(2H)-pyridazinones

This protocol is adapted from a general procedure for synthesizing pyridazinone derivatives for anticancer screening.[7]

Objective: To synthesize a 6-aryl substituted pyridazinone, a common starting point for further functionalization.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Glyoxylic Acid (1.1 eq)

-

Hydrazine Hydrate (1.5 eq)

-

Ethanol

-

Phosphorus Oxychloride (POCl₃)

Step-by-Step Methodology:

-

Keto Acid Formation:

-

Dissolve the substituted acetophenone and glyoxylic acid in ethanol.

-

Reflux the mixture for 4-6 hours. Causality: This step forms the 4-aryl-2-oxobut-3-enoic acid intermediate through an aldol-type condensation.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude keto acid is used directly in the next step.

-

-

Cyclization to form Pyridazinone:

-

To the crude keto acid, add ethanol followed by hydrazine hydrate.

-

Reflux the mixture for 8-12 hours. Causality: Hydrazine reacts with the two carbonyl groups to form the heterocyclic pyridazinone ring, driven by the formation of a stable aromatic system.

-

After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. This yields the 6-substituted phenyl-3(2H)-pyridazinone.[7]

-

-

Chlorination for Further Functionalization (Optional):

-

Gently reflux the synthesized pyridazinone from Step 2 in excess phosphorus oxychloride (POCl₃) for 2-3 hours. Causality: POCl₃ is a powerful chlorinating agent that converts the lactam (C=O) group into a reactive chloro group at the 3-position, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

The resulting solid, 3-chloro-6-substituted phenyl pyridazine, is filtered, washed with water, and dried. This intermediate is now primed for diversification.[7]

-

Caption: Post-synthesis functionalization workflow.

Data Presentation: Comparative Synthesis Conditions

To assist in experimental design, the following table summarizes various reaction conditions reported for the synthesis of pyridazinone derivatives.

| Starting Materials | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pyridazin-3(2H)-one, Aromatic Aldehyde | Dry Ethanol | Sodium Methanoate, HCl | Reflux | 6 | 70-85 | [15] |

| Maleic Anhydride, Aryl Hydrazine | Acetic Acid | None | Reflux | 2 | >90 | [16] |

| 6-oxo-dihydropyridazine-3-carboxylate | Ethanol | H₂SO₄ (catalytic) | Reflux | 12 | 85 | [8] |

| β-nitro-β,γ-unsaturated ketone, Hydrazine | TFE/Microwave | Acidic promoter | 120 | 0.5 | 55-78 | [13] |

Screening of Novel Derivatives: From Synthesis to Biological Hits

Once a library of novel this compound derivatives has been synthesized, the next critical phase is to screen them for biological activity. The design of the screening cascade should be guided by the therapeutic targets associated with the pyridazinone scaffold.

Designing a Screening Cascade

A typical screening workflow follows a hierarchical approach to efficiently identify promising compounds while minimizing resource expenditure.

Caption: A typical drug discovery screening workflow.

Example Assays for Key Biological Targets

-

COX-2 Inhibition (Anti-inflammatory): A common method is an in vitro enzyme inhibition assay using purified human COX-1 and COX-2 enzymes. The activity is measured by monitoring the oxidation of a chromogenic substrate. Compounds with high potency (low IC₅₀) and a high selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) are prioritized.[6]

-

PDE4 Inhibition (Anti-inflammatory): PDE4 activity can be measured using assays that quantify the conversion of cAMP to AMP. Promising pyridazinone derivatives have shown significant PDE4B inhibition.[5]

-

Anticancer Activity: Initial screening is often performed against a panel of human cancer cell lines, such as the NCI-60 panel.[7] The Sulforhodamine B (SRB) assay is a robust method to measure cell proliferation and cytotoxicity. Active compounds are then investigated further to determine their mechanism of action, such as cell cycle arrest or apoptosis induction.[8]

Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing novel derivatives is to understand how structural modifications influence biological activity. SAR studies provide this crucial insight. For pyridazinone derivatives, several key trends have been observed:

-

Substitution at N-2: Introduction of a hydrophobic substituent at the N-2 position of the pyridazinone ring can strongly promote PDE4 inhibition.[4]

-

Substitution at C-5: In a series of AChE inhibitors, introducing a lipophilic group at the C-5 position was favorable for activity and selectivity.[9]

-

Aryl Substituents: The position and nature of substituents on aryl rings attached to the core are critical. For amyloid inhibition, a fluorinated compound proved to be a more effective kinetic inhibitor than the original lead compound, highlighting the importance of halogen bonding and electronic effects.[17]

These insights guide the next round of synthesis in a lead optimization campaign, demonstrating the iterative nature of drug discovery.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability, particularly through the classic maleic anhydride-hydrazine condensation, allows for the rapid generation of diverse chemical libraries. Modern synthetic methods are further expanding the accessible chemical space, promising derivatives with novel substitution patterns and properties.

Future efforts will likely focus on integrating computational drug design with these synthetic strategies to more rationally design compounds with desired activity and selectivity profiles.[18][19] Furthermore, the application of pyridazinedione chemistry in bioconjugation, using brominated derivatives for site-selective modification of proteins, opens up new avenues in chemical biology and the development of antibody-drug conjugates (ADCs).[11] The continued exploration of this versatile scaffold is poised to deliver the next generation of innovative medicines.

References

-

Boyle, R. G., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. Available at: [Link]

-

Daugs, E. D., & Kappe, T. (1998). A novel and convenient protocol for synthesis of pyridazines. PubMed. Available at: [Link]

-

García-Jiménez, B., et al. (2025). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. PubMed Central. Available at: [Link]

-

Hibert, M. F., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Jones, M. W., et al. (2022). The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. Available at: [Link]

-

de la Torre, M. C., & Goya, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

-

Trigo, F. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science (RSC Publishing). Available at: [Link]

-

Jones, M. W., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. SAGE Publications. Available at: [Link]

-

Trigo, F. M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. National Institutes of Health. Available at: [Link]

-

Shi, W., et al. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. PubMed. Available at: [Link]

-

Acar, Ç., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

-

Al-Rashood, S. T., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

-

ResearchGate. Representative examples of bioactive compounds with pyridazinedione structural motif. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Available at: [Link]

-

D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PubMed Central. Available at: [Link]

-

Jo, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available at: [Link]

-

Lecoutey, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]

-

Cignarella, G., et al. (2002). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors. PubMed. Available at: [Link]

-

Pool-Un, H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. Available at: [Link]

-

Gualandi, A., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate. Available at: [Link]

-

El-Adl, K., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. Available at: [Link]

-

AERU, University of Hertfordshire. Maleic hydrazide. Available at: [Link]

- Google Patents. (2016). CN105924401A - Maleic hydrazide synthetic process.

-

Wikipedia. Maleic hydrazide. Available at: [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. Maleic Hydrazide | 123-33-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]

- 12. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]

- 17. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamic Nature of a Privileged Scaffold: An In-Depth Technical Guide to the Tautomerism of 3,6-Pyridazinedione

Foreword: Beyond a Static Structure

To the dedicated researcher, the intricate dance of molecules is a constant source of fascination and a critical determinant of biological activity. The 3,6-pyridazinedione core, a seemingly simple heterocyclic system, is a prime example of this dynamic nature. While often depicted in its canonical diketo form, this scaffold exists as a fluid equilibrium of tautomers, each with distinct electronic and steric properties. Understanding and controlling this tautomeric balance is not merely an academic exercise; it is a fundamental prerequisite for harnessing the full potential of this "privileged scaffold" in modern drug discovery and development. This guide provides a comprehensive exploration of the tautomerism of this compound, moving beyond simplistic representations to offer a deeper understanding of its behavior in diverse chemical environments.

The Tautomeric Landscape of this compound

This compound, also widely known as maleic hydrazide, can exist in several tautomeric forms, primarily involving the migration of protons between nitrogen and oxygen atoms. The principal tautomers in equilibrium are the diketo, mono-oxo-mono-hydroxy, and dihydroxy forms.

-

Dioxo (or Diketo) Form (1H,2H-pyridazine-3,6-dione): This form possesses two carbonyl groups and two N-H protons.

-

Oxo-hydroxy Form (6-hydroxypyridazin-3(2H)-one): This tautomer features one carbonyl group, one hydroxyl group, and one N-H proton. Theoretical and experimental data suggest this is a major contributing form in many conditions.[1][2]

-

Dihydroxy Form (pyridazine-3,6-diol): This aromatic tautomer has two hydroxyl groups. While contributing to the overall equilibrium, it is generally considered to be present in lower concentrations.[1]

The interplay between these forms is a delicate balance governed by a multitude of factors, as we will explore.

Figure 1: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Preference

The predominance of a particular tautomer is not fixed but is rather a consequence of its thermodynamic stability under specific conditions. Both intramolecular and intermolecular forces play a crucial role in shifting the equilibrium.

The Influence of Physical State and Solvation

The surrounding environment has a profound impact on the tautomeric equilibrium.

-

Gas Phase: In the absence of intermolecular interactions, the inherent stability of the molecule dictates the preferred form. Computational studies consistently show that in the gas phase, the mono-oxo-mono-hydroxy tautomer is the most stable.[1][3][4] This preference is attributed to a combination of resonance stabilization and intramolecular hydrogen bonding.

-

Solution: The introduction of a solvent dramatically alters the energetic landscape. The polarity of the solvent is a key determinant.

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and methanol, tend to stabilize the more polar tautomers. Theoretical studies indicate that polar solvents preferentially stabilize the diketo form.[1][3] This is due to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the carbonyl and N-H groups of the diketo tautomer.

-

Non-polar Solvents: In non-polar solvents such as benzene, the equilibrium is expected to more closely resemble the gas-phase preference for the oxo-hydroxy form.[4]

-

The effect of solvation is a critical consideration for drug development, as the aqueous environment of biological systems will significantly influence the tautomeric distribution of a drug candidate.

pH and Ionization

The pH of the medium can significantly shift the tautomeric equilibrium by favoring the formation of anionic or cationic species. The pKa values of the N-H and O-H protons are crucial in this regard. The ionization constants of this compound and its derivatives have been studied to understand their behavior in aqueous solutions.[5] Protonation and deprotonation can lead to species that are resonance-stabilized in ways that favor one tautomeric form over another.

Experimental and Computational Characterization of Tautomers

A combination of experimental techniques and theoretical calculations is essential for a comprehensive understanding of the tautomerism of this compound.

Spectroscopic Methods

-

UV-Vis Spectroscopy: The different tautomers possess distinct electronic structures and, therefore, exhibit different absorption maxima in their UV-Vis spectra. By comparing the spectrum of a tautomeric compound with those of its "fixed" derivatives (where the mobile proton is replaced by an alkyl group), the predominant tautomeric form in a given solvent can be identified.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The diketo form will show characteristic C=O stretching vibrations, while the oxo-hydroxy form will exhibit both C=O and O-H stretching bands. The dihydroxy form will be characterized by the absence of a C=O stretch and the presence of O-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the tautomeric equilibrium. The chemical shifts of the protons and carbons are sensitive to their chemical environment. For example, the presence of an enolic proton in the oxo-hydroxy form can be detected in the ¹H NMR spectrum.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have become indispensable for studying tautomerism.[4][7][8] These methods allow for:

-

Geometry Optimization: Determining the most stable three-dimensional structure of each tautomer.

-

Energy Calculations: Calculating the relative energies of the tautomers to predict their relative stabilities in the gas phase and in solution (using continuum solvation models like PCM).[3][4]

-

Spectroscopic Prediction: Simulating IR and NMR spectra to aid in the interpretation of experimental data.

Table 1: Relative Stability of this compound Tautomers in the Gas Phase

| Tautomer | Relative Stability Order |

| Oxo-hydroxy | 1 (Most Stable) |

| Dioxo | 2 |

| Dihydroxy | 3 (Least Stable) |

Note: This table represents a general trend observed in computational studies.[1][3] The exact energy differences can vary depending on the level of theory and basis set used.

Synthesis of the this compound Scaffold

The most common and industrially relevant synthesis of this compound (maleic hydrazide) involves the condensation of maleic acid or maleic anhydride with hydrazine hydrate.[3] This straightforward reaction provides a versatile entry point to this important heterocyclic system.

Figure 2: General synthesis of this compound.

Derivatives of this compound can be prepared through various synthetic routes, often starting from the parent compound or by modifying the initial condensation reaction.[9][10][11]

Implications for Drug Discovery and Development

The tautomeric nature of the this compound scaffold has profound implications for its application in medicinal chemistry.[12]

-

Receptor Binding and Pharmacological Activity: Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors, shape, and electronic distribution). Consequently, one tautomer may bind to a biological target with significantly higher affinity than another. This can directly impact the potency and selectivity of a drug candidate. The this compound core is found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][11][13][14]

-

Physicochemical Properties: Tautomerism influences key physicochemical properties that are critical for drug development, such as:

-

Solubility: The different tautomers can have varying polarities and abilities to form hydrogen bonds, leading to differences in their aqueous solubility.

-

Lipophilicity (LogP): The distribution of a drug between aqueous and lipid phases is affected by its tautomeric form.

-

Stability: The chemical stability of a drug can be dependent on the predominant tautomer.

-

-

Metabolism: The metabolic fate of a drug can be influenced by its tautomeric state, as different tautomers may be recognized and processed by metabolic enzymes at different rates.[12]

Experimental Protocols

Protocol for Synthesis of this compound

Objective: To synthesize this compound from maleic anhydride and hydrazine hydrate.

Materials:

-

Maleic anhydride

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Allow the mixture to cool to room temperature, during which a precipitate should form.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold ethanol and then with a small amount of cold distilled water.

-

Dry the product in a vacuum oven.

-

Characterize the product by melting point determination and spectroscopic methods (IR, NMR).

Self-Validation: The obtained melting point should be compared with the literature value. Spectroscopic data should confirm the presence of the expected functional groups and the absence of starting materials.

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism

Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of this compound.

Materials:

-

Synthesized this compound

-

A series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of this compound in each of the selected solvents at a known concentration.

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Note the wavelength of maximum absorption (λmax) for each solvent.

-

Analyze the shifts in λmax and changes in the spectral shape as a function of solvent polarity.

-

Compare the obtained spectra with literature data for fixed tautomers, if available, to infer the predominant tautomeric form in each solvent.

Self-Validation: The experiment should be repeatable, and the observed spectral shifts should correlate with the known polarities of the solvents.

Conclusion: A Dynamic Scaffold for Future Innovation

The tautomerism of this compound is a fundamental aspect of its chemistry that cannot be overlooked in its application, particularly in the realm of drug discovery. A thorough understanding of the factors that govern its tautomeric equilibrium is essential for the rational design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. By leveraging a combination of advanced spectroscopic techniques and computational modeling, researchers can gain unprecedented insights into the dynamic behavior of this versatile scaffold, paving the way for the development of next-generation pharmaceuticals.

References

-

A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. [Source URL not directly provided, but content is from a scientific article][3]

-

Energy a difference between the tautomers of maleic hydrazide. ResearchGate. [Link][4]

-

Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2. [Link][1][2]

-